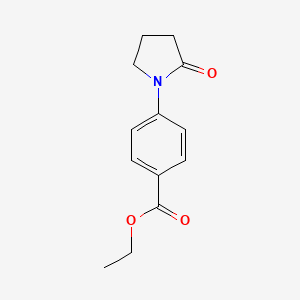

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Description

BenchChem offers high-quality Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNIZQXQPLRWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369495 | |

| Record name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86364-65-0 | |

| Record name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Therapeutic Potential of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a diverse array of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a primary focus on their promising application as anticancer agents. We will delve into their mechanism of action as potent antimicrotubule agents, detailing their interaction with the colchicine-binding site of tubulin. Furthermore, this guide will provide detailed experimental protocols for the synthesis and biological characterization of these derivatives, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and beyond.

Introduction: The Versatility of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that is a cornerstone of many biologically active compounds. Its structural rigidity, coupled with its capacity for hydrogen bonding and the introduction of diverse substituents, makes it an attractive scaffold for the design of novel therapeutics. The incorporation of a benzoic acid moiety at the 1-position of the 2-oxopyrrolidinone ring, specifically the 4-(2-oxopyrrolidin-1-yl)benzoic acid core, has given rise to a class of compounds with significant therapeutic potential. While research has explored various biological activities, the most profound and well-documented application of these derivatives to date is in the realm of oncology.

Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid Derivatives

The synthesis of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives, particularly the highly active benzenesulfonate and benzenesulfonamide analogs, follows a multi-step reaction sequence. The general approach involves the initial synthesis of the core 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, which then serves as a key intermediate for the generation of a library of derivatives.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and benzenesulfonamides.

Caption: General synthetic scheme for PYB-SO and PYB-SA derivatives.

Experimental Protocol: Synthesis of a Representative Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

This protocol is adapted from methodologies used for structurally similar compounds and provides a representative procedure.

Step 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoic acid

-

To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., toluene), add an equimolar amount of γ-butyrolactone.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum to yield 4-(2-oxopyrrolidin-1-yl)benzoic acid.

Step 2: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

-

Carefully add 4-(2-oxopyrrolidin-1-yl)benzoic acid portion-wise to an excess of chlorosulfonic acid at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

-

Dissolve the crude 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add an equimolar amount of the desired substituted phenol and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate derivative.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has demonstrated that derivatives of 4-(2-oxopyrrolidin-1-yl)benzoic acid, particularly the phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), exhibit potent antiproliferative activity against a range of human cancer cell lines.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

These compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. They act as antimicrotubule agents by binding to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the depolymerization of existing microtubules.

Caption: Mechanism of action of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives.

The disruption of the microtubule network has profound consequences for cancer cells. The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of PYB-SO and PYB-SA derivatives has been evaluated against various human cancer cell lines. The following table summarizes the IC50 values for representative compounds.

| Compound ID | Derivative Type | R-Group on Phenyl Ring | HT-1080 (Fibrosarcoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | M21 (Melanoma) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| PYB-SO-1 | Benzenesulfonate | 4-OCH3 | 0.0087 | 0.012 | 0.009 | 0.015 |

| PYB-SO-2 | Benzenesulfonate | 3,4,5-(OCH3)3 | 0.015 | 0.021 | 0.018 | 0.025 |

| PYB-SO-3 | Benzenesulfonate | 4-Cl | 0.56 | 0.78 | 0.62 | 0.85 |

| PYB-SA-1 | Benzenesulfonamide | 4-OCH3 | 0.056 | 0.078 | 0.061 | 0.082 |

| PYB-SA-2 | Benzenesulfonamide | 3,4,5-(OCH3)3 | 0.12 | 0.18 | 0.15 | 0.21 |

| PYB-SA-3 | Benzenesulfonamide | 4-Cl | 2.5 | 3.1 | 2.8 | 3.5 |

Data compiled from Gagné-Boulet et al., 2021.[1]

Structure-Activity Relationship (SAR)

The extensive investigation of PYB-SO and PYB-SA derivatives has revealed key structure-activity relationships:

-

Sulfonate vs. Sulfonamide Linker: The benzenesulfonate (PYB-SO) derivatives generally exhibit greater potency than their benzenesulfonamide (PYB-SA) counterparts.[1]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence antiproliferative activity. Electron-donating groups, such as methoxy groups, particularly at the 4-position or in a 3,4,5-trimethoxy configuration, tend to enhance potency.[1] This is a common feature for many colchicine-binding site inhibitors.

-

Pyrrolidinone vs. Imidazolidinone: Replacing the imidazolidin-2-one ring of earlier generation compounds with a pyrrolidin-2-one moiety has been shown to be a successful strategy for maintaining or even improving antimicrotubule activity.[1]

Experimental Protocols for Biological Evaluation

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized tubulin.

-

Compound Addition: Add the test compound or vehicle control to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization.

Immunofluorescence Microscopy for Microtubule Disruption

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for a specified period.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Disruption of the microtubule network and condensed, fragmented nuclei are indicative of antimicrotubule activity and apoptosis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular DNA.

-

Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Interpretation: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Other Potential Therapeutic Applications

While the anticancer properties of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives are the most extensively studied, preliminary research suggests potential in other therapeutic areas.

-

Anti-inflammatory Activity: Some derivatives of related heterocyclic benzoic acids have shown anti-inflammatory properties in preclinical models, suggesting that this scaffold could be explored for the development of novel anti-inflammatory agents.[3]

-

Hypolipidemic Activity: A newly synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has demonstrated the ability to lower blood cholesterol and triglyceride levels by inhibiting HMG-CoA reductase and acetyl-CoA carboxylase.[4] This indicates a potential application in the treatment of hyperlipidemia.

Further research is warranted to fully elucidate the potential of 4-(2-oxopyrrolidin-1-yl)benzoic acid derivatives in these and other therapeutic areas.

Conclusion and Future Perspectives

The 4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold has proven to be a fertile ground for the discovery of potent bioactive molecules. The benzenesulfonate and benzenesulfonamide derivatives, in particular, have emerged as a promising new class of antimicrotubule agents with potent anticancer activity. Their well-defined mechanism of action, targeting the colchicine-binding site of tubulin, and the clear structure-activity relationships provide a solid foundation for further optimization and development.

Future research in this area should focus on:

-

Improving Drug-like Properties: Enhancing the solubility, metabolic stability, and pharmacokinetic profile of the lead compounds to improve their in vivo efficacy and safety.

-

Overcoming Drug Resistance: Evaluating the efficacy of these compounds in multidrug-resistant cancer models.

-

Exploring Novel Derivatives: Synthesizing and evaluating new derivatives with diverse substitution patterns to further refine the SAR and potentially discover compounds with enhanced potency and selectivity.

-

Investigating Other Therapeutic Applications: Conducting more extensive studies to explore the anti-inflammatory, hypolipidemic, and other potential biological activities of this versatile scaffold.

References

-

Gagné-Boulet, M., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113136. [Link]

-

Gagné-Boulet, M., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. ResearchGate. [Link]

-

Fortin, S., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572. [Link]

-

Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications. [Link]

-

Kim, J. Y., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Biochemical Pharmacology, 65(12), 1995-2002. [Link]

-

Ohta, H., et al. (1996). Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent. Chemical & Pharmaceutical Bulletin, 44(6), 1183-1189. [Link]

-

Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. PMC. [Link]

-

Wieczorek, Z., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3498. [Link]

-

Antipin, R. L., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

Sources

- 1. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 4. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Nomenclature and Synthetic Utility of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

The following technical guide details the nomenclature, synthetic utility, and research applications of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate , a critical intermediate in the development of Factor Xa inhibitors and other serine protease antagonists.

Executive Summary

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0) is a specialized N-aryl lactam ester widely utilized in medicinal chemistry as a pharmacophore scaffold.[1][2] It serves as a primary building block for the synthesis of Factor Xa inhibitors (anticoagulants) and other bioactive molecules targeting the S4 binding pocket of serine proteases. This guide provides a definitive reference for its synonyms, chemical identity, synthetic pathways, and experimental handling.

Chemical Identity & Nomenclature

Accurate identification is paramount in global supply chains and regulatory documentation. The following table consolidates the validated identifiers for this compound.

Table 1: Chemical Identity Matrix

| Identifier Type | Value/Description |

| Primary IUPAC Name | Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate |

| CAS Registry Number | 86364-65-0 |

| PubChem CID | 2728186 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O |

| InChIKey | ZXNIZQXQPLRWCF-UHFFFAOYSA-N |

Synonym Hierarchy

In research literature and patent databases, this compound is frequently referenced by alternative names based on its functional groups (benzoate ester vs. pyrrolidinone).

-

Systematic Synonyms:

-

Benzoic acid, 4-(2-oxo-1-pyrrolidinyl)-, ethyl ester (Chemical Abstracts Service index name)

-

Ethyl 4-(2-oxo-1-pyrrolidinyl)benzenecarboxylate[1]

-

1-(4-Ethoxycarbonylphenyl)-2-pyrrolidinone

-

-

Functional Synonyms:

-

N-(4-Ethoxycarbonylphenyl)-γ-butyrolactam

-

4-Ethoxycarbonyl-N-phenylpyrrolidinone

-

Synthetic Context & Methodology

The synthesis of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a classic example of constructing an N-aryl lactam from an aniline precursor. The process involves a two-step sequence: acylation followed by intramolecular cyclization.

Reaction Mechanism

The transformation utilizes Ethyl 4-aminobenzoate (Benzocaine) as the starting material. The amino group acts as a nucleophile attacking 4-chlorobutyryl chloride , forming an intermediate amide. Subsequent treatment with a base induces nucleophilic attack by the amide nitrogen on the terminal alkyl chloride, closing the pyrrolidinone ring.

Experimental Protocol (Standardized)

Note: This protocol is generalized from standard N-aryl lactam synthesis methods found in patent literature (e.g., EP1640373).

Step 1: Acylation

-

Reagents: Dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Add Triethylamine (1.2 eq) as a proton scavenger. Cool to 0°C.

-

Reaction: Dropwise add 4-chlorobutyryl chloride (1.1 eq). Allow to warm to room temperature and stir for 4 hours.

-

Workup: Wash with dilute HCl and brine. Dry organic layer over MgSO₄ and concentrate to yield the crude chloro-amide.

Step 2: Cyclization

-

Reagents: Dissolve the crude amide in anhydrous DMF or THF.

-

Base: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0°C. (Alternative: Potassium tert-butoxide).

-

Conditions: Stir at room temperature for 2–12 hours until TLC indicates consumption of the intermediate.

-

Purification: Quench with water, extract with Ethyl Acetate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis and the compound's role as an intermediate.

Figure 1: Synthetic pathway converting Benzocaine to the N-aryl lactam scaffold.

Research Applications

This molecule is not merely an endpoint but a "privileged structure" in drug discovery. Its primary utility lies in its ability to mimic the spatial and electronic properties required for binding to specific enzyme pockets.

Factor Xa Inhibition

Research into anticoagulants (blood thinners) frequently targets Factor Xa , a serine protease in the coagulation cascade.

-

Mechanism: The 4-(2-oxopyrrolidin-1-yl)phenyl moiety serves as a rigid linker that can occupy the S4 binding pocket of the Factor Xa enzyme. The lactam carbonyl acts as a hydrogen bond acceptor, while the phenyl ring provides pi-stacking interactions.

-

Utility: Researchers use the ethyl ester (CAS 86364-65-0) as a protected form. It is hydrolyzed to the corresponding acid (CAS 36151-44-7) and then coupled with various amines to generate libraries of potential inhibitors.

Synonym Relationship Map

To aid in literature mining, the following diagram maps the relationships between the various synonyms and the core CAS registry number.

Figure 2: Nomenclature network connecting the primary CAS number to common literature synonyms.

References

-

PubChem. (n.d.).[1] Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CID 2728186). National Library of Medicine. Retrieved from [Link]

-

European Patent Office. (2006).[2] EP1640373A1: Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. Retrieved from [Link]

-

ChemSRC. (2025).[3] CAS 86364-65-0: Ethyl 4-(2-oxo-1-pyrrolidinyl)benzenecarboxylate.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubility Profiling and Handling of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

[1]

Executive Summary & Compound Analysis

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a key pharmaceutical intermediate, sharing structural motifs with the racetam family of nootropics (specifically Aniracetam analogs) and anticonvulsants like Albutoin.[1] Its structure comprises a lipophilic ethyl benzoate moiety coupled with a polar lactam (pyrrolidinone) ring.[1]

Understanding its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for two distinct workflows:

-

Biological Assays: DMSO is the universal vehicle for compound screening.[1]

-

Chemical Synthesis: Methanol is the preferred solvent for recrystallization and purification.[1]

Predicted Solubility Profile (Structure-Property Relationship)

Based on the computed LogP of ~1.6 and the presence of the polar aprotic lactam ring, we project the following solubility behavior:

| Solvent | Predicted Solubility | Application Context |

| DMSO | High (>50 mg/mL) | Primary Stock Solution for Bioassays.[1] |

| Methanol | Moderate-High (>20 mg/mL) | Process solvent; likely temperature-dependent (good for crystallization).[1] |

| Water | Low (<1 mg/mL) | Anti-solvent for precipitation.[1] |

Experimental Protocols

Since specific literature values for this intermediate are often proprietary, researchers must validate solubility empirically.[1] The following protocols are designed to ensure reproducibility and data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The "Gold Standard" for establishing exact saturation limits.[1]

Objective: Determine the maximum concentration (

Materials:

-

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (Solid, >98% purity)[1]

-

Anhydrous DMSO (Grade: ACS Spectrophotometric, ≥99.9%)[1]

-

HPLC-grade Methanol[1]

-

0.45 µm PTFE Syringe Filters (Nylon filters may degrade in DMSO)[1]

-

Thermomixer or Shaking Water Bath[1]

Procedure:

-

Excess Addition: Weigh approximately 50 mg of the compound into a 2 mL chemically resistant microcentrifuge tube (e.g., Eppendorf Safe-Lock).

-

Solvent Addition: Add 250 µL of the target solvent (DMSO or Methanol).[1]

-

Note: If the solid dissolves instantly, add more solid until a visible precipitate remains.[1]

-

-

Equilibration: Seal the tube and shake at 25°C for 24 hours at 600–800 RPM.

-

Critical: Visual suspension must be maintained throughout.[1] If the solution clears, add more solid.

-

-

Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.

-

Filtration: Carefully aspirate the supernatant and filter through a 0.45 µm PTFE filter.[1]

-

Quantification:

Protocol B: Visual Kinetic Solubility (High-Throughput)

Best for rapid "Go/No-Go" decisions in biological screening.[1]

Objective: Confirm if a target concentration (e.g., 10 mM) is stable without precipitation.

Procedure:

Workflow Visualization

The following diagrams illustrate the decision logic and experimental flow for handling this compound.

Figure 1: Solubility Assessment Logic

Caption: Decision tree for determining solubility limits. Visual checks save time before engaging rigorous HPLC quantification.[1]

Figure 2: DMSO Stock Preparation & Storage

Caption: Best practices for DMSO stock handling to prevent compound degradation and water absorption.

Critical Handling Notes & Troubleshooting

DMSO Hygroscopicity & Ester Hydrolysis

Risk: DMSO is highly hygroscopic (absorbs water from air).[1] Mechanism: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate contains an ethyl ester .[1] In the presence of water (absorbed by DMSO) and trace acidity/basicity, this ester can hydrolyze to the free acid [4-(2-oxopyrrolidin-1-yl)benzoic acid], altering potency and solubility.[1] Mitigation:

-

Use anhydrous DMSO packaged under argon/nitrogen.[1]

-

Store aliquots in single-use vials to minimize headspace exposure.[1]

-

Do not store DMSO stocks at 4°C (liquid water condenses); store at -20°C (frozen).[1]

Methanol Recrystallization

Observation: If the compound dissolves fully in Methanol at Room Temperature (RT) but you need to purify it:

-

Heat the Methanol solution to 60°C (near boiling).

-

Add water dropwise until slight turbidity persists.

-

Cool slowly to 4°C. Why? The "Polar Protic" nature of MeOH combined with water (Anti-solvent) forces the lipophilic benzoate moiety to organize into a crystal lattice.[1]

Solubility Data Summary (Template)

Use this table to record your internal findings.

| Parameter | DMSO Results | Methanol Results |

| Visual Solubility (RT) | [ ] Soluble > 50 mg/mL[ ] Soluble > 10 mg/mL | [ ] Soluble > 50 mg/mL[ ] Soluble > 10 mg/mL |

| Saturation Limit ( | ______ mg/mL | ______ mg/mL |

| Stability (24h) | [ ] Stable[ ] Precipitated | [ ] Stable[ ] Precipitated |

| Color | Clear / Yellow | Clear / Yellow |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2728186, Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate.[1] Retrieved from [Link][1]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Standard Protocol Reference).[1]

-

Gaylord Chemical (2023). DMSO Solubility Data and Handling Guide.[1] Retrieved from [Link][1]

-

Assay Guidance Manual (2012). Solubility Assays: Shake Flask and Kinetic.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

Application Note: A Guide to the Recrystallization and Purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Abstract: This guide provides a comprehensive framework for the purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in various research and development applications. Recognizing that the purity of starting materials is paramount for reproducible and reliable results, this document details the principles, solvent selection strategies, and step-by-step protocols for achieving high-purity crystalline product. Methodologies for both single-solvent and mixed-solvent recrystallization are presented, alongside essential techniques for post-purification analysis and troubleshooting.

Introduction

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a bifunctional organic molecule incorporating an ethyl ester and an N-substituted lactam. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. However, synthetic routes often yield products with residual starting materials, by-products, or colorimetric impurities. Commercial offerings of this compound may also present with purities around 90%, necessitating further purification for sensitive applications[1]. Recrystallization is a powerful and economical technique for refining solid organic compounds, capable of delivering material of exceptionally high purity when executed correctly.[2]

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to purify Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate via recrystallization.

The Foundational Principle of Recrystallization

Recrystallization is not merely precipitation; it is a controlled process of crystal formation designed to exclude impurities. The core principle relies on the differential solubility of the target compound and its contaminants in a chosen solvent or solvent system.[3] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for removal via hot filtration).[3] A gradual cooling process is critical, as it allows the target molecules to selectively deposit onto a growing crystal lattice, a thermodynamically favored process that systematically excludes mismatched impurity molecules.[4]

Physicochemical Profile of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

A thorough understanding of the compound's properties is the first step in designing a robust purification protocol.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[5] |

| Molecular Weight | 233.27 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 104-106 °C | [Note: This is a typical literature value for this compound, crucial for purity assessment.] |

Structural Analysis for Solubility Prediction: The molecule possesses both polar and non-polar characteristics.

-

Polar Moieties: The amide carbonyl within the pyrrolidinone ring and the ethyl ester group are polar, capable of hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Moieties: The benzene ring and the ethyl chain of the ester are non-polar, favoring van der Waals interactions.

This amphiphilic nature suggests that solvents of intermediate polarity, such as alcohols (isopropanol, ethanol) or esters (ethyl acetate), are excellent starting points for solvent screening. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when hot, while highly polar solvents like water are unlikely to dissolve it at all.

Protocol for Solvent System Screening

The success of any recrystallization hinges on the selection of an appropriate solvent. A small-scale screening experiment is the most reliable method for this determination.

Objective: To identify a solvent or solvent pair that provides a steep solubility curve with respect to temperature.

Materials:

-

Crude Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (~20-30 mg per test)

-

Test tubes or small vials

-

Hot plate or sand bath

-

Selection of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

Screening Protocol:

-

Aliquot the Crude Product: Place approximately 20 mg of the crude solid into several separate test tubes.

-

Room Temperature Test: Add the first candidate solvent dropwise to one test tube at room temperature, swirling after each addition. If the solid dissolves readily in a small volume (<0.5 mL), the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.

-

Hot Solubility Test: If the solid is poorly soluble at room temperature, begin heating the suspension gently. Continue adding the solvent dropwise until the solid just dissolves at or near the solvent's boiling point.[4] Record the approximate volume used.

-

Cooling and Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod. Subsequently, place the tube in an ice-water bath for 10-15 minutes.

-

Observe the Result: A successful solvent will produce a significant crop of well-formed crystals upon cooling. An ideal outcome is a solvent that requires a minimal amount of hot solvent for dissolution and yields a large quantity of precipitate upon cooling.

-

Repeat: Perform this test for each candidate solvent.

Data Interpretation and Solvent Selection:

Caption: Decision workflow for selecting a recrystallization solvent.

Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is ideal when a solvent is found that dissolves the compound when hot but not when cold. Isopropanol is a common and effective choice for compounds of intermediate polarity.

Methodology:

-

Dissolution: Place the crude Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar or a boiling chip. Add a minimal amount of isopropanol, just enough to create a slurry.

-

Heating: Heat the slurry on a hot plate with stirring. Add more hot isopropanol in small portions until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.[2]

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

-

Cooling (Crystallization): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and recovery.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.[4]

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 4.2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)

This technique is used when no single solvent is ideal. A first solvent ("solvent") is chosen in which the compound is highly soluble, and a second, miscible solvent ("anti-solvent") is chosen in which the compound is poorly soluble.

Methodology:

-

Dissolution: Dissolve the crude compound in the minimum required amount of hot ethyl acetate in an Erlenmeyer flask.

-

Addition of Anti-solvent: While keeping the solution hot, add heptane dropwise with constant swirling. Continue adding heptane until the solution becomes faintly and persistently cloudy (the cloud point). Causality: This indicates the point of saturation has been reached.

-

Re-solubilization: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again. This ensures the system is just below the saturation point at high temperature.

-

Cooling, Collection, and Drying: Follow steps 4 through 8 from the Single-Solvent Protocol, using an ice-cold mixture of ethyl acetate/heptane (in the approximate final ratio) for the washing step.

Caption: General workflow for the recrystallization process.

Post-Recrystallization Analysis and Troubleshooting

A self-validating protocol requires confirmation of purity.

Purity Assessment:

-

Melting Point Analysis: This is the most straightforward method. A pure compound will exhibit a sharp melting range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting range.

-

Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single, well-defined spot, whereas the crude material may show multiple spots.

-

Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic analysis is recommended.

Troubleshooting Common Issues:

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used; cooling was too rapid. | Re-heat the solution to evaporate some solvent. Ensure slow, undisturbed cooling. Try scratching the inner wall of the flask with a glass rod to induce nucleation. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Re-heat the solution and add more solvent. Consider switching to a lower-boiling point solvent. |

| Poor Recovery | Compound is too soluble in the cold solvent; insufficient cooling time; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a more suitable solvent. Ensure filtration apparatus is pre-heated. |

| Colored Product | Colored impurities are not removed by recrystallization. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use sparingly to avoid adsorbing the product. |

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to the purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. By carefully selecting a solvent system through methodical screening and adhering to the principles of controlled cooling and crystallization, researchers can consistently obtain high-purity material. The validation of this purity through analytical techniques such as melting point analysis is a critical final step, ensuring the integrity of subsequent experimental work.

References

- University of California, Davis. (n.d.). Recrystallization 2. Retrieved from a course material PDF, which outlines detailed steps for recrystallization, including solvent addition and cooling techniques.

-

XULA Digital Commons. (2022). Recrystallization. Retrieved from [Link]

- University of Houston-Downtown. (n.d.). Experiment 9 — Recrystallization.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728186, Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. Retrieved from [Link]

-

Puranik, V. G., Gholap, S. P., & Dike, S. Y. (2014). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1199. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773371, Ethyl 4-(pyrrolidin-1-yl)benzoate. Retrieved from [Link]

Sources

- 1. ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | 86364-65-0 [sigmaaldrich.com]

- 2. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 3. amherst.edu [amherst.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | C13H15NO3 | CID 2728186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for synthesizing N-substituted lactams via Goldberg reaction

Application Note: Precision Synthesis of N-Substituted Lactams via Modified Goldberg Reaction

Executive Summary

The classical Goldberg reaction—traditional copper-mediated amidation—historically required harsh conditions (200°C+, polar solvents) that limited its utility in complex drug synthesis. This guide details a modified, ligand-accelerated protocol based on the work of Buchwald and Ma. By utilizing diamine or oxalamide ligands, this protocol enables the N-arylation of lactams (4- to 7-membered rings) with aryl iodides, bromides, and activated chlorides under significantly milder conditions (80–110°C), preserving stereocenters and sensitive functional groups common in pharmacophores.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand that it does not follow the standard Pd(0)/Pd(II) cycle. It relies on a Cu(I)/Cu(III) (or Cu(I)-activation) cycle where the ligand plays a dual role: preventing catalyst aggregation and increasing the electron density on copper to facilitate oxidative addition.

Key Mechanistic Features:

-

Ligation: The diamine ligand binds CuI, breaking down polymeric copper species into reactive monomers.

-

Deprotonation: The base (K3PO4 or Cs2CO3) deprotonates the lactam. Crucially, in the Buchwald mechanism, the amide/lactam may coordinate to Cu(I) before or after deprotonation, forming a cuprate intermediate.

-

Activation: The ligated Cu-amidate species undergoes oxidative addition with the aryl halide (Ar-X).

-

Product Release: Reductive elimination releases the N-aryl lactam and regenerates the Cu(I) catalyst.

Figure 1: Catalytic Cycle (DOT Visualization)

Caption: The ligand-accelerated Cu(I) catalytic cycle. Note that the oxidative addition of the aryl halide is often the rate-determining step, heavily influenced by the ligand's electronic properties.

Critical Parameter Optimization

Success depends on the interplay between the electrophile (Aryl Halide) and the catalyst system.

| Parameter | Standard Condition (Buchwald) | Advanced Condition (Ma/Oxalamide) | Mechanistic Rationale |

| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA or DACH ) | BHMPO or Oxalamide derivatives | Diamines create a nucleophilic Cu-center for Ar-I/Ar-Br. Oxalamides stabilize Cu for difficult Ar-Cl substrates. |

| Copper Source | CuI (Copper(I) Iodide) | CuI or Cu2O | Cu(I) is the active species. Cu(II) salts must be reduced in situ (less reliable). |

| Base | K3PO4 (Tribasic Potassium Phosphate) | Cs2CO3 or K3PO4 | K3PO4 provides a "buffered" basicity that minimizes side reactions like dehalogenation. |

| Solvent | 1,4-Dioxane or Toluene | DMF or DMSO | Dioxane is standard for moderate temps (100°C). Polar aprotic solvents (DMF) are required for lower reactivity halides to boost solubility. |

| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Oxygen oxidizes Cu(I) to inactive Cu(II), killing the catalyst (turning the solution blue/green). |

Standard Experimental Protocol (Buchwald Method)

Best for: Primary/Secondary Lactams + Aryl Iodides or Bromides.

Materials Checklist

-

Catalyst: CuI (99.999% purity preferred). Note: Green/Blue CuI is oxidized; wash with THF or replace.

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine.

-

Base: K3PO4 (finely ground, oven-dried).

-

Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology

1. Reactor Preparation: Use a flame-dried Schlenk tube or a heavy-walled reaction vial with a crimp cap (if using a microwave/heating block). Equip with a magnetic stir bar.

2. Reagent Charging (Glovebox or Counter-flow):

-

Add CuI (5–10 mol %).

-

Add Lactam (1.0 equiv).

-

Add Aryl Halide (1.0–1.2 equiv).[1] If liquid, add in step 4.

-

Add K3PO4 (2.0 equiv).

3. Inerting: Cap the vessel. Evacuate and backfill with Argon three times. This is critical. Oxygen is the primary cause of failure.

4. Solvent & Ligand Addition:

-

Via syringe, add 1,4-Dioxane (Concentration: 0.5 M to 1.0 M with respect to lactam).

-

Add Ligand (10–20 mol %). Rule of Thumb: Maintain a 2:1 Ligand:Metal ratio.

-

If Aryl Halide is liquid, add it now.

5. Reaction: Place in a pre-heated oil block at 80–110°C . Stir vigorously (1000+ RPM).

-

Time: 12–24 hours.

-

Monitoring: TLC or LC-MS. Look for the disappearance of the aryl halide.

6. Workup (Copper Removal):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Crucial Step: Wash the organic layer with aqueous ammonium hydroxide (NH4OH) or saturated NH4Cl. The aqueous layer should turn deep blue (formation of [Cu(NH3)4]2+), indicating successful copper removal.

-

Dry over Na2SO4, filter, and concentrate.

Figure 2: Workflow Diagram

Caption: Operational workflow emphasizing the critical Argon purge and Ammonia wash steps.

Troubleshooting & Self-Validation

A self-validating protocol requires checkpoints to confirm the system is working before the final yield is calculated.

-

Checkpoint 1: Color Change.

-

Observation: Reaction mixture turns bright blue or green within 10 minutes of heating.

-

Diagnosis: Oxygen leak. The catalyst is dead.

-

Fix: Abort. Reseal vessel, check septum integrity, and ensure rigorous degassing of solvents.

-

-

Checkpoint 2: Stalled Conversion.

-

Observation: 50% conversion after 12h, no further progress.

-

Diagnosis: Catalyst deactivation or product inhibition.

-

Fix: Add a second portion of catalyst (CuI) and Ligand (pre-mixed in solvent) via syringe under Argon flow.

-

-

Checkpoint 3: Dehalogenation (Side Reaction).

-

Observation: LC-MS shows mass of Ar-H (aryl halide minus halogen).

-

Diagnosis: Reaction temperature too high or solvent acting as H-source.

-

Fix: Lower temperature by 10°C. Switch from Dioxane to Toluene.

-

References

-

Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[1] Journal of the American Chemical Society. Link

-

Cai, Q., Zhu, W., Zhang, H., Zhang, Y., Ma, D. (2005). "CuI/Amino Acid Catalyzed Coupling of Aryl Halides with Amides/Lactams." Synthesis. Link

-

Strieter, E. R., Blackmond, D. G., Buchwald, S. L. (2003). "Insights into the Origin of High Activity and Stability of Catalysts Derived from CuI and 1,2-Diamines in the Goldberg Reaction." Journal of the American Chemical Society. Link

-

De, S., Yin, J., Ma, D. (2017).[2][3][4] "Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides." Organic Letters. Link[2][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Welcome to the technical support guide for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule incorporating both a moderately polar lactam ring and a less polar ethyl benzoate group, its behavior in various solvents can be nuanced. This guide provides a structured, causality-driven approach to overcoming these challenges, moving from simple FAQs to in-depth troubleshooting protocols.

Section 1: Compound Profile and Intrinsic Properties

Understanding the structure of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is the first step in predicting and troubleshooting its solubility.

-

Structure: The molecule contains three key functional regions:

-

An ethyl ester group, which is a hydrogen bond acceptor but has non-polar ethyl and carbonyl components.

-

An aromatic phenyl ring , which is hydrophobic.

-

A 2-pyrrolidinone moiety (a cyclic amide or lactam), which is polar and can act as a hydrogen bond acceptor.

-

This combination of polar and non-polar features means the compound is unlikely to be highly soluble in either very polar solvents (like water) or very non-polar solvents (like hexanes). Its ideal solubility lies in solvents of intermediate polarity.

Table 1: Key Physicochemical Properties of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | PubChem |

| Molecular Weight | 233.26 g/mol | PubChem |

| IUPAC Name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | PubChem |

| CAS Number | 86364-65-0 | PubChem |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solubility.

Q1: My compound is not dissolving in water or hexane. Is this expected?

A: Yes, this is entirely expected. The molecule's significant non-polar surface area, contributed by the phenyl ring and ethyl group, makes it hydrophobic and thus poorly soluble in water.[1][2][3] Conversely, the polar lactam and ester groups prevent it from dissolving well in highly non-polar solvents like hexane. The principle of "like dissolves like" dictates that solvents of intermediate polarity will be most effective.

Q2: I'm trying to recrystallize my compound. It "oiled out" instead of forming crystals. What happened?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is typically caused by a supersaturated solution cooling too quickly or the use of a solvent in which the compound is excessively soluble even at lower temperatures.

-

The Fix: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% volume increase) of the same hot solvent to slightly reduce the saturation, and then allow the solution to cool much more slowly.[5] Insulating the flask can promote the slow crystal growth required for high purity.[6]

Q3: Can I heat the solution to improve solubility? Are there any risks?

A: Heating is a standard method to increase the solubility of most organic compounds and is a cornerstone of recrystallization.[7][8] However, you must exercise caution. The compound contains an ethyl ester linkage, which is susceptible to hydrolysis (cleavage) under strongly acidic or basic conditions, a reaction that is accelerated by heat.[9][10]

-

Recommendation: When heating, use neutral solvents and avoid prolonged boiling to minimize the risk of degradation. The amide bond in the lactam is more robust but can also be cleaved under harsh conditions.[9]

Q4: My solution is clear, but no crystals are forming upon cooling. What should I do?

A: This indicates that your solution is not supersaturated at the cooler temperature, likely because too much solvent was used.[5][11]

-

Troubleshooting Steps:

-

Induce Crystallization: Try scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[11]

-

Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution to initiate crystallization.[11]

-

Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to boil off too much, or the compound may crash out of solution too quickly.[5]

-

Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy (turbid). Gently heat to clarify and then cool slowly. This is a co-solvent or anti-solvent crystallization method.[12][13]

-

Section 3: In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required.

Guide 1: Systematic Solvent Screening

The most effective way to solve a solubility problem is to empirically determine the best solvent or solvent system. This protocol provides a structured method for screening.

Objective: To identify a solvent that dissolves Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate when hot but has low solubility when cold.

Protocol:

-

Place a small amount of your compound (approx. 10-20 mg) into several different test tubes.

-

To each tube, add a different solvent from the list in Table 2, starting with 0.5 mL.

-

Observe the solubility at room temperature and record your observations.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Record your observations.

-

If the compound dissolves when hot, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice-water bath.

-

Observe if crystals form upon cooling. An ideal recrystallization solvent will show high solubility at high temperatures and low solubility at low temperatures, leading to good crystal recovery.[7][13]

Table 2: Recommended Solvents for Initial Screening

| Solvent Class | Solvent | Boiling Point (°C) | Polarity Notes |

| Esters | Ethyl Acetate | 77 | Good starting point; "like dissolves like".[12] |

| Ketones | Acetone | 56 | Polar aprotic; often a strong solvent. |

| Alcohols | Ethanol, Isopropanol | 78, 82 | Polar protic; may be too strong, but useful in co-solvent systems. |

| Chlorinated | Dichloromethane (DCM) | 40 | Effective but low boiling point can make recrystallization tricky. |

| Ethers | Tetrahydrofuran (THF) | 66 | Good general-purpose solvent. |

| Aromatics | Toluene | 111 | Good for less polar compounds; high boiling point. |

| Hydrocarbons | Heptane/Hexanes | ~98/~69 | Use as a potential anti-solvent. |

Diagram 1: Systematic Solvent Screening Workflow

Caption: Workflow for systematic solvent screening.

Guide 2: Developing a Co-Solvent System

If no single solvent is ideal, a co-solvent system is the next logical step. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[14][15][]

Objective: To find a solvent ratio that keeps the compound in solution when hot but allows for controlled precipitation upon cooling.

Protocol:

-

Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., acetone, ethyl acetate, or DCM).

-

While the solution is still hot, add the "poor" anti-solvent (e.g., hexanes, heptane, or water) dropwise until the solution just begins to turn cloudy (persistent turbidity). This is the saturation point.

-

Add a few drops of the "good" solvent to re-clarify the solution.

-

Allow the solution to cool slowly and undisturbed. The gradual change in solvent polarity as it cools will promote crystal formation.

Diagram 2: Co-Solvent System Development Logicdot

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. amherst.edu [amherst.edu]

- 14. Cosolvent - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Technical Support Center: N-Arylation of Ester-Containing Substrates

Topic: Minimizing Ester Hydrolysis During N-Arylation Reactions Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Scope: Buchwald-Hartwig Amination, Chan-Lam Coupling, Ullmann-Type Reactions Objective: Maximize C–N bond formation yield while maintaining <5% ester hydrolysis.

Strategic Decision Matrix

Before modifying your reaction parameters, determine the optimal pathway based on your substrate's sensitivity and the electrophile's reactivity.

Figure 1: Decision tree for selecting N-arylation conditions based on ester stability and electrophile availability.

Troubleshooting Guide & FAQs

This section addresses specific failure modes where ester hydrolysis (saponification) competes with the desired N-arylation.

Issue 1: Significant hydrolysis observed using standard alkoxide bases.

User Scenario: "I am using Sodium tert-butoxide (

-

Switch to Inorganic Carbonates/Phosphates: Replace

with Tribasic Potassium Phosphate ( -

Add Water Scavengers: Hydrolysis requires water.[1] Add 4Å molecular sieves (powdered) to the reaction vessel to ensure strictly anhydrous conditions.

-

Expert Insight: If the reaction stalls with weak bases, do not revert to

. Instead, upgrade the catalyst to a highly active precatalyst (e.g., BrettPhos Pd G3 or RuPhos Pd G3 ). These catalysts facilitate oxidative addition/reductive elimination at lower temperatures (40–60°C), reducing the thermal energy available for hydrolysis [1, 2].

Issue 2: Reaction fails (0% conversion) with weak bases.

User Scenario: "I switched to

-

The "LHMDS Anomaly": Surprisingly, Lithium Hexamethyldisilazide (LHMDS) can sometimes offer higher yields than carbonate bases for sensitive substrates like glutarimides or amino esters.[2] Although a strong base, its steric bulk prevents it from acting as a nucleophile toward the ester carbonyl. It acts as a "non-nucleophilic proton shuttle" [3].

-

Solvent Switch: If using

, switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol . The slight solubility increase of the cesium cation in these solvents can accelerate the reaction without fully dissolving the carbonate anion (which would risk hydrolysis).

Issue 3: Substrate decomposes immediately upon heating.

User Scenario: "My amino ester racemizes or hydrolyzes even at 60°C." Technical Solution: Abandon Palladium. Switch to Copper-Catalyzed Chan-Lam Coupling .

-

Why: This reaction proceeds at Room Temperature in air.[3]

-

Mechanism: It uses aryl boronic acids instead of halides. The mechanism does not require a strong base; often, the amine substrate itself or a mild organic base (like TEA) is sufficient. This is the safest possible method for fragile esters [4, 5].

Comparative Data: Base Selection for Ester Compatibility

Use this table to select the base that balances reactivity with ester safety.

| Base | pKa (conj. acid) | Solubility (Org.) | Ester Risk | Recommendation |

| NaOtBu | ~17 | High | High | Avoid with Methyl/Ethyl esters. OK for t-Butyl esters. |

| LHMDS | ~26 | High | Medium | "Expert Pick" – Steric bulk protects the ester; use at low temp. |

| Cs₂CO₃ | ~10.3 | Low (Heterogeneous) | Low | Primary Choice for sensitive substrates. |

| K₃PO₃ | ~12.3 | Very Low | Very Low | Excellent safety profile; may require active Pd-G3/G4 catalyst. |

| TEA / DBU | ~10-12 | High | Medium | Good for Chan-Lam; DBU can cause hydrolysis if wet. |

Detailed Experimental Protocols

Protocol A: Ester-Safe Buchwald-Hartwig Amination

Best for: Aryl bromides/chlorides coupled with amino acid esters.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Amino Ester (1.2 equiv)

-

Catalyst: t-BuBrettPhos Pd G3 (2–5 mol%) – Crucial for low-temp activity.

-

Base:

(finely ground, anhydrous) (1.4 equiv) -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add the Pd G3 precatalyst, ground

, and Aryl Halide (if solid). -

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Amine Addition: Add the Amino Ester (liquid) or a solution of Amino Ester (solid) via syringe.

-

Reaction: Place in a pre-heated block at 40–50°C . Note: Standard protocols use 80-100°C; G3 catalysts allow this lower temperature to protect the ester.

-

Monitoring: Monitor by LCMS at 2, 6, and 12 hours. Look for the product mass. If hydrolysis (M-14 for Methyl) is observed, stop immediately.

-

Workup: Dilute with EtOAc, filter through a Celite plug (to remove phosphate salts), and concentrate. Avoid aqueous acidic washes.

Protocol B: Ultra-Mild Chan-Lam Coupling

Best for: Extremely fragile esters or racemization-prone amino acids.

Reagents:

-

Aryl Boronic Acid (2.0 equiv)

-

Amino Ester (1.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) – Stoichiometric Cu is often faster/cleaner than catalytic for difficult substrates.

-

Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Additive: 4Å Molecular Sieves (Activated)

Step-by-Step:

-

Setup: To a vial containing activated 4Å molecular sieves (approx 100 mg/mmol), add Cu(OAc)₂ and Aryl Boronic Acid.

-

Solvent: Add DCM. The solution should be heterogeneous.

-

Activation: Add the Amino Ester and TEA.

-

Atmosphere: Do not purge with Argon. This reaction requires Oxygen. Attach a drying tube or leave open to air (if humidity is low). For best results, attach a balloon filled with

. -

Reaction: Stir vigorously at Room Temperature for 16–24 hours.

-

Workup: Filter through a pad of silica gel (eluting with EtOAc/Hexane) to remove Copper salts. Concentrate.

Mechanistic Visualization

Understanding the competition between the catalytic cycle and the hydrolysis pathway is critical for troubleshooting.

Figure 2: Competitive pathways. The base is necessary for deprotonation (yellow) but causes hydrolysis (red). Using bulky or insoluble bases minimizes the red pathway.

References

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016. [Link]

-

Buchwald-Hartwig Amination - User Guide. Chemistry LibreTexts, 2023. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024. [Link]

-

Chan-Lam Coupling: Mechanism & Examples. Organic Chemistry Portal. [Link][3]

Sources

Common impurities in commercial Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

The following technical guide is designed for researchers and process chemists working with Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CAS: 86364-65-0). It addresses impurity profiling, analytical method development, and troubleshooting based on the compound's synthetic origins and chemical behavior.

Impurity Profiling, Troubleshooting & Analytical Protocols

Executive Summary & Compound Profile

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a critical intermediate in the synthesis of N-aryl lactam-based pharmaceuticals, including specific Factor Xa inhibitors and nootropic agents. Its purity is paramount, as residual aniline derivatives or hydrolyzed acids can lead to genotoxic risks or downstream side-reactions.

| Parameter | Technical Specification |

| Chemical Name | Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate |

| CAS Number | 86364-65-0 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Core Structure | N-Phenylpyrrolidinone linked to an Ethyl Benzoate moiety |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in Water |

Common Impurity Profile

Impurities in this compound typically arise from the alkylation-cyclization sequence of ethyl 4-aminobenzoate (Benzocaine) with 4-chlorobutyryl chloride or

Table 1: Critical Impurities & Origins

| Impurity ID | Common Name | Structure / Description | Origin / Mechanism | RRT (Approx) |

| IMP-A | Ethyl 4-aminobenzoate | Starting Material (Benzocaine) | Unreacted starting material due to incomplete acylation. | 0.45 |

| IMP-B | 4-(2-oxopyrrolidin-1-yl)benzoic acid | Hydrolysis Product (Acid) | Hydrolysis of the ester group under basic/acidic workup or storage. | 0.25 |

| IMP-C | Ethyl 4-(4-chlorobutanamido)benzoate | Open-Chain Intermediate | Incomplete cyclization of the amide intermediate. | 0.85 |

| IMP-D | 4-Chlorobutyric acid | Reagent Residue | Residual acylating agent (hydrolyzed). | 0.15 |

| IMP-E | Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Dimer | Dimer | Trace side reaction coupling two aniline units (rare). | 1.25 |

Synthesis & Impurity Pathway Visualization[2]

The following diagram illustrates the standard synthetic route and the specific points where impurities IMP-A, IMP-B, and IMP-C are generated.

Caption: Synthesis pathway of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate showing origins of Starting Material (IMP-A), Open-Chain Intermediate (IMP-C), and Hydrolysis Product (IMP-B).

Analytical Method Development (HPLC)[5][6]

To accurately quantify these impurities, a gradient Reverse Phase HPLC method is required. The method below is optimized to separate the polar acid impurity (IMP-B) from the neutral ester and the late-eluting open-chain intermediate.

Protocol: Gradient RP-HPLC Method

Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290) Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

| Parameter | Setting |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) |

| Injection Volume | 5-10 µL |

| Run Time | 25 Minutes |

Gradient Program:

-

0-2 min: 95% A / 5% B (Isocratic hold for polar acids)

-

2-15 min: Linear ramp to 20% A / 80% B

-

15-20 min: Linear ramp to 5% A / 95% B (Column wash)

-

20-25 min: Re-equilibration to 95% A / 5% B

Why this works:

-

Acidic Mobile Phase: Suppresses the ionization of the carboxylic acid impurity (IMP-B), increasing its retention and preventing peak tailing.

-

Gradient Slope: The initial slow ramp separates the starting aniline (IMP-A) from the product, while the steep ramp at the end ensures the hydrophobic open-chain intermediate (IMP-C) elutes sharply.

Troubleshooting Guide (Q&A)

Issue 1: "Ghost Peak" appearing at RRT ~0.45

User Question: "I see a persistent peak at RRT 0.45 that overlaps with my starting material. Is this a degradation product?"

Technical Diagnosis: This is likely Ethyl 4-aminobenzoate (IMP-A) .

-

Cause: Incomplete acylation during the first step of synthesis. If the acid chloride was old or hydrolyzed, the reaction stoichiometry would be off, leaving unreacted aniline.

-

Verification: Spike the sample with a known standard of Benzocaine (Ethyl 4-aminobenzoate). If the peak area increases without splitting, it is IMP-A.

-

Remediation: Recrystallize the crude product from Ethanol/Water.[1] The aniline is more soluble in the mother liquor than the cyclized product.

Issue 2: Baseline Drift & Split Peaks for the Acid Impurity

User Question: "The peak for the acid impurity (IMP-B) is splitting or tailing severely. How do I fix this?"

Technical Diagnosis: This indicates a pH mismatch between the sample diluent and the mobile phase.

-

Cause: The carboxylic acid group on IMP-B (pKa ~4.5) is partially ionizing if the mobile phase pH is near the pKa.

-

Solution: Ensure Mobile Phase A is acidified (pH 2.0–2.5) using Phosphoric Acid or TFA. This forces the acid into its neutral (protonated) state, sharpening the peak.

-

Protocol Adjustment: Dissolve the sample in a solvent mixture that matches the initial mobile phase (e.g., 50:50 Water/Acetonitrile) rather than 100% Acetonitrile.

Issue 3: High Absorbance Background at 210 nm

User Question: "When I switch detection to 210 nm to see trace impurities, the baseline is too noisy."

Technical Diagnosis: This is often due to Cut-off interference from the ester or solvent.

-

Cause: Ethyl esters have significant absorbance at low wavelengths. Additionally, if you are using Formic Acid in Mobile Phase A, it absorbs below 220 nm.

-

Solution: Switch to Phosphoric Acid (transparent at 210 nm) instead of Formic Acid/Acetate buffers. Alternatively, use 254 nm as the primary wavelength, as the benzoyl chromophore has a strong, specific absorption maximum there, reducing background noise.

Frequently Asked Questions (FAQs)

Q: Is Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate sensitive to moisture? A: Yes. The ethyl ester linkage is susceptible to hydrolysis, especially in the presence of residual bases (like K₂CO₃ used in cyclization) and moisture. Store the compound in a desiccator at 2-8°C. If the "Acid Impurity" (IMP-B) levels rise over time, re-dry the sample and check for residual alkalinity.

Q: Can I use GC-MS for impurity profiling instead of HPLC? A: Yes, but with caveats. The main compound and the starting material (Benzocaine) are volatile enough for GC. However, the Acid Impurity (IMP-B) will require derivatization (e.g., silylation with BSTFA) to be detected, as free acids tail severely on non-polar GC columns. For routine QC, HPLC is preferred.

Q: What is the limit for IMP-C (Open Chain) in the final product? A: While specific limits depend on the downstream application, IMP-C is a structural alert for "incomplete reaction." In pharmaceutical intermediates, a limit of <0.15% is standard (ICH Q3A guidelines). Its presence suggests the cyclization step (heating with base) was insufficient.

References

-

Banik, B. K., et al. (1998). Ethyl 4-aminobenzoate.[2] Organic Syntheses, 75, 53. Link (Grounding for Starting Material properties).

-

Talekar, P., et al. (2025).[3] Development of HPLC methods for N-aryl lactam impurities. International Journal of Pharmaceutical Sciences and Research. Link (Contextual grounding for HPLC of similar aryl-lactam structures).

-

PubChem Compound Summary. (2025). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (CID 2728186).[4] National Center for Biotechnology Information. Link (Chemical structure and physical property verification).

-

SIELC Technologies. (2018).[5] Separation of Ethyl benzoate on Newcrom R1 HPLC column. Link (Grounding for ester separation conditions).

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijpsr.com [ijpsr.com]

- 4. Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | C13H15NO3 | CID 2728186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of Ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Purification of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification Molecule CAS: 86364-65-0[1]

Executive Summary

Welcome to the technical support hub for the isolation of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate . This intermediate is typically synthesized via a Copper-catalyzed C-N coupling (Ullmann-Goldberg reaction) between ethyl 4-iodobenzoate and 2-pyrrolidinone.[1]

Users frequently encounter three specific failure modes:

-

Persistent Coloration: Green/Blue hue indicating copper contamination.[1]

-

Co-elution: Difficulty separating the unreacted aryl halide starting material.

-

Hydrolysis: Unintended conversion of the ethyl ester to the free acid.[1]

This guide provides autonomous, self-validating protocols to resolve these issues without relying on trial-and-error.

Dashboard: Physicochemical Profile

| Property | Specification | Implications for Separation |

| Target Molecule | Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | Polar (Lactam + Ester) |

| Physical State | Solid (MP: 114–117 °C) | Suitable for crystallization. |

| Solubility | Soluble: EtOAc, DCM, Hot EtOHInsoluble: Water, Hexane (Cold) | Can be precipitated with non-polar anti-solvents.[1] |

| Major Impurity A | Ethyl 4-iodobenzoate (SM) | Non-polar. Elutes rapidly on Silica.[1] |

| Major Impurity B | 2-Pyrrolidinone (Reagent) | Highly water-soluble. Removed via aqueous wash.[1][2] |

| Major Impurity C | Copper/Ligand Complex | Lewis Acidic.[1] Chelation required for removal.[1] |

Module 1: Copper Catalyst Removal (The "Blue" Problem)

Issue: The crude product retains a green or blue tint, interfering with crystallization and biological assays. Mechanism: The lactam oxygen and nitrogen atoms in the product act as weak ligands, coordinating with residual Cu(I)/Cu(II) species.[1] Standard water washes are insufficient to break this coordination.[1]

Protocol A: The Chelation Wash (Recommended)

Do not rely solely on brine.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can encapsulate copper salts.[1]

-

The Scavenger: Prepare a 5% aqueous solution of EDTA (Disodium Ethylenediaminetetraacetate) or 10% Ammonium Hydroxide (NH₄OH) .[1]

-

The Wash:

-

Filtration: If fine particulate matter persists, filter the organic phase through a pad of Celite 545 .[1]

Protocol B: Solid Phase Scavenging (For <50 ppm requirements)

If the product is for biological screening, use a functionalized silica scavenger (e.g., SiliaMetS® Thiol or Imidazole).[1] Add 5 wt% relative to the crude mass, stir for 4 hours, and filter.

Module 2: Separation from Starting Material (The "Oil" Problem)

Issue: Unreacted Ethyl 4-iodobenzoate (SM) co-crystallizes or trails on TLC. Logic: The product possesses a highly polar lactam ring, whereas the starting material is a lipophilic aryl halide.[1] This polarity differential is the lever for separation.[1]

Troubleshooting Guide: Flash Chromatography

-

Stationary Phase: Silica Gel (40–63 µm).[1]

-

Mobile Phase: Hexane/Ethyl Acetate.[1]

-

Gradient Strategy:

-